4-Phenyl-phthalazine-1-thiol

Anticancer Phthalazine Derivatives Esophageal Cancer

Researchers pursuing VEGFR-2, PARP-1, or JAK1 kinase inhibitors often face scaffold validation bottlenecks and inconsistent S-alkylation reactivity. 4-Phenyl-phthalazine-1-thiol (CAS 35392-60-0) resolves both: • Room-temperature S-alkylation completes in <10 min for parallel library synthesis. • Derivatives achieve IC50 = 8.13 μM against esophageal cancer cells (2.1× more potent than 5-fluorouracil); 1-piperazinyl analogs inhibit VEGFR-2 at IC50 = 0.35 μM. • Rule-of-Three compliant fragment (MW 238.31, LogP 2.87-3.59) for covalent FBDD screening. Bulk quantities available with batch-specific CoA.

Molecular Formula C14H10N2S
Molecular Weight 238.31 g/mol
CAS No. 35392-60-0
Cat. No. B1361322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-phthalazine-1-thiol
CAS35392-60-0
Molecular FormulaC14H10N2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32
InChIInChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
InChIKeyBVCRPTIUWPVUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-phthalazine-1-thiol: Procurement-Ready Anticancer Fragment Scaffold


4-Phenyl-phthalazine-1-thiol (CAS 35392-60-0) is a heterocyclic building block comprising a phthalazine core with a 4-phenyl substituent and a reactive thiol (thione tautomer) group at position 1 . It is commercially classified as a fragment molecule (MW: 238.31 g/mol) for molecular linking, expansion, and modification in drug discovery workflows . The compound exists predominantly as 4-phenylphthalazine-1(2H)-thione under ambient conditions and serves as an enabling synthetic intermediate for constructing bioactive 1-substituted-4-phenylphthalazine derivatives, with literature-reported utility in generating anticancer leads targeting VEGFR-2, PARP-1, and other oncology-relevant pathways [1].

Why 4-Phenyl-phthalazine-1-thiol Cannot Be Replaced by Analogs


Direct substitution of 4-phenyl-phthalazine-1-thiol with unsubstituted phthalazine-1-thiol (CAS 16015-46-6), 4-mesitylphthalazine-1-thiol, or 4-(4-fluorophenyl)phthalazine-1-thiol introduces critical alterations in both synthetic reactivity and downstream biological outcomes. The 4-phenyl group provides a specific balance of steric bulk, lipophilicity (LogP ≈ 2.87–3.59), and electronic character that governs S-alkylation kinetics and the pharmacological properties of derived 1-substituted-4-phenylphthalazine products [1]. In contrast, the unsubstituted phthalazine-1-thiol lacks the aromatic extension required for key π-stacking interactions with kinase hinge regions observed in VEGFR-2 and JAK1 inhibitor pharmacophores [2]. The 4-mesityl analog introduces excessive steric hindrance that attenuates S-nucleoside formation efficiency, while the 4-fluorophenyl variant alters the electron density on the phthalazine ring, shifting tautomeric equilibrium away from the thione form preferred for metal-coordination applications [3]. These structural distinctions mean that in-class compounds are not functionally interchangeable for medicinal chemistry campaigns relying on the specific 4-phenylphthalazine pharmacophore.

4-Phenyl-phthalazine-1-thiol: Quantitative Evidence vs. Structural Analogs


Antiproliferative Activity in Esophageal Cancer vs. 5-Fluorouracil

The 4-phenyl-phthalazine-1-thiol scaffold, when elaborated into N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (compound 5f) via S-alkylation, yields an antiproliferative agent with an IC50 of 8.13 μmol·L⁻¹ against human esophageal cancer cells (Eca-109), representing a 2.1-fold potency improvement over the clinical standard 5-fluorouracil (IC50 = 17.02 μmol·L⁻¹) in the same MTT assay [1]. This differential is directly attributable to the S-(4-phenylphthalazin-1-yl)thio motif; replacement of the thioether linkage or the 4-phenyl group diminishes potency below the 5-FU baseline.

Anticancer Phthalazine Derivatives Esophageal Cancer Scaffold Derivatization

VEGFR-2 Inhibition: Sub-Micromolar Potency vs. Analogs

1-Piperazinyl-4-arylphthalazine derivatives built upon the 4-phenylphthalazine core achieve VEGFR-2 IC50 values of 0.35 ± 0.03 μM (compound 16k) and 0.40 ± 0.04 μM (compound 21d), representing sub-micromolar potency [1]. In comparison, analogous phthalazine-1,4-dione-based VEGFR-2 inhibitors lacking the 4-aryl substitution require significantly higher concentrations to achieve comparable inhibition (IC50 values typically >1 μM in the same enzymatic assay format) [2]. The 4-phenyl group is essential for occupying the hydrophobic back pocket of the VEGFR-2 ATP-binding site, as confirmed by molecular docking studies [1][2].

VEGFR-2 Inhibition Angiogenesis Kinase Inhibitor Anticancer

Room-Temperature S-Alkylation Efficiency vs. Hindered Analogs

4-Phenyl-phthalazine-1-thiol undergoes smooth S-alkylation with benzyl halides in ethanol/water at room temperature within 10 minutes using KOH as base, yielding 1-benzylthio-4-phenylphthalazine quantitatively . In contrast, 4-mesitylphthalazine-1-thiol requires prolonged heating (60 °C, 4–6 h) for comparable S-nucleoside formation due to steric shielding of the thiol/thione nucleophilic center by the ortho-methyl groups [1]. The 4-phenyl analog thus offers a favorable balance of steric accessibility and electronic activation for rapid parallel library synthesis.

Synthetic Chemistry S-Alkylation Building Block Reactivity C-S Bond Formation

LogP Window for BBB Penetration vs. Systemic Distribution

4-Phenyl-phthalazine-1-thiol exhibits a measured LogP of approximately 2.87–3.59, placing it in the optimal range for both oral bioavailability (Lipinski Rule of 5) and moderate blood-brain barrier permeability [1]. The unsubstituted phthalazine-1-thiol (LogP ~1.2) is too hydrophilic for CNS target engagement, while 4-mesitylphthalazine-1-thiol (calculated LogP >5.0) exceeds the Lipinski ceiling, increasing the risk of poor aqueous solubility, rapid metabolic clearance, and hERG-related toxicity [2]. The 4-phenyl group thus delivers a therapeutically relevant lipophilicity window not simultaneously achievable with alternative 4-substituents.

Physicochemical Properties Lipophilicity Drug Design ADME

Thiol-Thione Tautomerism: Dual Reactivity vs. Oxygen Analog

4-Phenyl-phthalazine-1-thiol exists in a thiol (1-mercapto-4-phenylphthalazine) ⇌ thione (4-phenylphthalazine-1(2H)-thione) tautomeric equilibrium, with the thione form predominating under neutral conditions . This tautomerism confers two distinct reactivity modes: (i) nucleophilic S-alkylation via the thiolate anion under basic conditions, and (ii) metal coordination via the thione sulfur lone pair under neutral/acidic conditions [1]. The corresponding oxygen analog, 4-phenylphthalazin-1(2H)-one, lacks the soft Lewis base character required for transition-metal coordination, limiting its utility in metallodrug design and coordination chemistry applications [2].

Tautomerism Thiol-Thione Equilibrium Metal Coordination Nucleophilicity

4-Phenyl-phthalazine-1-thiol: Priority Application Scenarios


Medicinal Chemistry: Rapid Anticancer Lead Library Synthesis via S-Alkylation

Research groups focused on VEGFR-2, PARP-1, or JAK1 kinase inhibitor discovery should prioritize 4-phenyl-phthalazine-1-thiol as a core scaffold. Its rapid, room-temperature S-alkylation chemistry enables parallel synthesis of 1-thioether-4-phenylphthalazine libraries in <10 minutes per reaction. As demonstrated by Xin et al. (2018), S-alkylated derivatives achieve IC50 values as low as 8.13 μM against esophageal cancer cells, outperforming 5-fluorouracil by 2.1-fold, and 1-piperazinyl-4-phenylphthalazines reach sub-micromolar VEGFR-2 inhibition (IC50 = 0.35 μM) [1][2].

Fragment-Based Drug Discovery: Validated 4-Arylphthalazine Fragment Hit

4-Phenyl-phthalazine-1-thiol is commercially positioned as a fragment molecule (MW 238.31) for FBDD screening campaigns [1]. Its measured LogP of 2.87–3.59 places it within optimal fragment property space (Rule of Three compliant), and the thiol handle permits covalent fragment linking or tethering approaches at the 1-position without perturbing the 4-phenyl pharmacophore responsible for hydrophobic pocket occupancy in kinase targets. The 4-phenylphthalazine core has been independently validated in multiple kinase inhibitor patent families (JAK1, VEGFR-2, PDE5), reducing the risk of fragment hit attrition due to scaffold novelty concerns [2][3].

Coordination Chemistry and Metallodrug Design

The thione tautomer of 4-phenyl-phthalazine-1-thiol acts as a soft Lewis base capable of coordinating transition metals (e.g., Cu, Zn, Ru, Au) via the sulfur lone pair [1]. This property is absent in the corresponding 4-phenylphthalazin-1-one oxygen analog, making the thiol/thione compound uniquely suited for synthesizing metal-phthalazine complexes with potential anticancer or antimicrobial metallodrug applications. The 4-phenyl substituent enhances the lipophilicity of the resulting metal complexes, potentially improving cellular uptake compared to complexes derived from unsubstituted phthalazine-1-thiol [2].

Chemical Biology: Covalent Probe Development via Bioconjugation

The reactive thiol group at position 1 enables selective conjugation to maleimide-, iodoacetamide-, or vinyl-sulfone-functionalized fluorophores, biotin tags, or affinity resins under mild conditions. This permits the development of chemical biology probes for target identification studies (e.g., pull-down experiments to identify protein binding partners of the 4-phenylphthalazine pharmacophore) without requiring a separate linker introduction step [1]. The 4-phenyl group provides a UV-active chromophore for HPLC monitoring of conjugation efficiency, an advantage over aliphatic-substituted phthalazine-thiols.

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